N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine
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Overview
Description
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: is a chemical compound with a complex structure that includes a quinoline ring system substituted with bromine atoms and a thiazole ring linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then brominated to introduce the bromine atoms at the 6 and 8 positions.
The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide precursor. Finally, the methylamine group is added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: can undergo various chemical reactions, including:
Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed to reduce the quinoline ring or the bromine atoms.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the bromine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives, such as 6,8-dibromoquinone.
Reduction: : Reduced quinoline derivatives or bromoalkanes.
Substitution: : Amine-substituted quinolines or thiazoles.
Scientific Research Applications
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: : It can be used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: is unique due to its specific structural features, including the presence of both bromine atoms and the thiazole ring. Similar compounds might include other quinoline derivatives or thiazole-containing molecules, but the combination of these features sets it apart.
Similar Compounds
5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine
5,7-Dibromo-2-methyl-8-quinolinol
These compounds share structural similarities but differ in their substitution patterns and functional groups, leading to different chemical and biological properties.
Biological Activity
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant data and case studies.
- Chemical Name : this compound
- CAS Number : 861206-63-5
- Molecular Formula : C13H9Br2N3S
- Molecular Weight : 399.11 g/mol
1. Antibacterial Activity
The antibacterial properties of this compound have been assessed against various bacterial strains. Studies indicate that compounds with similar structures often exhibit significant antibacterial activity.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
In a study examining a series of thiazole derivatives, the compound demonstrated notable efficacy against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes relevant to various biological processes:
- Acetylcholinesterase (AChE) Inhibition : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Compound | IC50 (µM) |
---|---|
N-[5-(6,8-dibromo... | 1.13 ± 0.003 |
Thiourea (reference) | 21.25 ± 0.15 |
The synthesized compounds showed strong AChE inhibition with IC50 values significantly lower than the reference standard thiourea .
- Urease Inhibition : Urease plays a role in the metabolism of urea and is a target for treating infections caused by urease-producing bacteria.
Compound | IC50 (µM) |
---|---|
N-[5-(6,8-dibromo... | 2.14 ± 0.003 |
Thiourea (reference) | 21.25 ± 0.15 |
The compound exhibited strong urease inhibition, indicating its potential as a therapeutic agent against urease-related conditions .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. For instance, research conducted on various thiazole compounds has shown that modifications in their structure can lead to enhanced bioactivity .
In one study, derivatives of thiazole were synthesized and tested for their antibacterial and enzyme inhibitory activities. The findings suggested that specific substitutions on the thiazole ring significantly influenced their pharmacological profiles .
Properties
IUPAC Name |
5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3S/c1-16-13-17-6-11(19-13)10-3-2-7-4-8(14)5-9(15)12(7)18-10/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLOSWFHAPCDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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